molecular formula C18H23N5O3S2 B13356235 6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13356235
M. Wt: 421.5 g/mol
InChI Key: AVYXQQNTCFATKK-UHFFFAOYSA-N
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Description

6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are often explored for their potential in drug design and development .

Preparation Methods

The synthesis of 6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps. One common route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using automated synthesis equipment to ensure consistency and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole and thiadiazole rings provide a scaffold that can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions disrupt normal cellular processes, leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines, such as:

Compared to these compounds, 6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which can lead to different pharmacological profiles and applications. The presence of the dimethylphenoxy and piperidinyl groups may enhance its binding affinity and selectivity for certain biological targets.

Properties

Molecular Formula

C18H23N5O3S2

Molecular Weight

421.5 g/mol

IUPAC Name

6-[(3,4-dimethylphenoxy)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H23N5O3S2/c1-12-6-7-15(9-13(12)2)26-11-16-21-23-17(19-20-18(23)27-16)14-5-4-8-22(10-14)28(3,24)25/h6-7,9,14H,4-5,8,10-11H2,1-3H3

InChI Key

AVYXQQNTCFATKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C)C

Origin of Product

United States

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